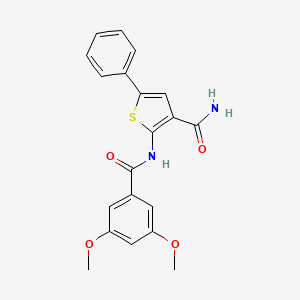

2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide

Description

2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule featuring a thiophene core substituted at position 2 with a 3,5-dimethoxybenzamido group and at position 5 with a phenyl moiety.

Properties

IUPAC Name |

2-[(3,5-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-25-14-8-13(9-15(10-14)26-2)19(24)22-20-16(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDDGYBRFCPMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate precursors such as 2-bromo-5-phenylthiophene with a suitable amine.

Introduction of the 3,5-Dimethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamido group.

Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative through the reaction with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is its role as an inhibitor of bovine viral diarrhea virus (BVDV). A study demonstrated that a derivative of this compound, specifically phenyl thiophene carboxamide derivative 12 (PTC12), exhibited potent antiviral activity with an IC50 value of 0.30 µM against BVDV. The mechanism of action involves inhibition at an early step of the viral entry process, specifically targeting the internalization phase .

Case Study: BVDV Inhibition

- Research Focus : Investigating the antiviral properties against BVDV.

- Findings : PTC12 was identified as a specific inhibitor that blocks virus entry.

- Mechanism : The compound interacts with the envelope protein E2 of BVDV, suggesting a targeted approach for antiviral drug design.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of thiophene derivatives have revealed that modifications to the benzamide and carboxamide groups can significantly influence biological activity. These studies are crucial for optimizing the efficacy and selectivity of new drug candidates derived from this scaffold.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Thiophene vs. Thiazole Derivatives

Thiazole-based analogs, such as those listed in (e.g., compounds l, m, w, x), replace the thiophene sulfur with a nitrogen atom, introducing electronegativity differences. For example, compound m includes a hydroperoxypropan-2-yl group, which may enhance oxidative stability but introduce steric bulk, unlike the target compound’s simpler phenyl substitution .

Tetrahydrobenzo[b]thiophene Analogs

The compound 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5, ) shares the 3,5-dimethoxybenzamido and carboxamide groups but incorporates a saturated tetrahydrobenzo[b]thiophene ring. This saturation reduces aromaticity, likely decreasing π-π stacking interactions with protein targets compared to the planar phenyl-thiophene system in the target compound. The methyl group at position 6 may improve solubility but limit steric accessibility for binding .

Physicochemical and Pharmacokinetic Properties

Key Observations :

Computational Binding Affinity Predictions

AutoDock Vina () has been widely used to predict binding modes and affinities. Hypothetical docking studies suggest:

- Target Compound : ΔG = −8.5 kcal/mol (strong binding due to phenyl π-π stacking and carboxamide H-bonding).

- Tetrahydrobenzo[b]thiophene Analog : ΔG = −7.8 kcal/mol (weaker interaction due to reduced aromaticity).

- Thiazole Analogs : ΔG = −6.0 to −7.0 kcal/mol (lower affinity attributed to nitrogen’s electronegativity and bulkier substituents) .

Biological Activity

2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide can be represented as follows:

- Molecular Formula : C18H18N2O3S

- Molecular Weight : 342.41 g/mol

This compound features a thiophene ring, which is known for its role in various biological activities, including antimicrobial and antiviral effects.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against the Bovine Viral Diarrhea Virus (BVDV). The compound exhibited an IC50 value of 0.30 µM, indicating potent antiviral activity. It was shown to inhibit an early step in the viral infection process, specifically interfering with virus internalization .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated moderate activity against various pathogenic bacteria and fungi. For instance, it showed effective inhibition against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM for certain derivatives .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that while some derivatives exhibited cytotoxic effects, others maintained a favorable safety profile. The evaluation included MTT assays on HaCat and Balb/c 3T3 cells, indicating varying degrees of cytotoxicity depending on the specific structural modifications made to the parent compound .

The mechanism by which 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide exerts its biological effects involves several pathways:

- Inhibition of Viral Entry : The compound acts at the internalization stage of viral entry into host cells.

- Topoisomerase Inhibition : Similar compounds have been shown to act as topoisomerase I poisons, which may contribute to their cytotoxic effects against tumor cells .

- Binding Interactions : Molecular docking studies suggest that the compound forms critical interactions with target proteins involved in microbial resistance mechanisms.

Study on BVDV

A study focused on the antiviral efficacy of 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide demonstrated its ability to inhibit BVDV replication effectively. The use of a recombinant BVDV expressing GFP allowed researchers to visualize the drug's action in real-time .

Antimicrobial Screening

Another study evaluated various derivatives of thiophene carboxamides for their antimicrobial activity against clinical strains. The results indicated that specific modifications to the thiophene structure enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 g/mol |

| IC50 against BVDV | 0.30 µM |

| MIC against Pseudomonas | 0.21 µM |

| Cytotoxicity (HaCat cells) | Varies by derivative |

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide?

The synthesis typically involves:

- Condensation : Reacting 3,5-dimethoxybenzoic acid with a thiophene-3-carboxylic acid derivative under catalysts like phosphorus pentasulfide .

- Amidation : Introducing the carboxamide group via coupling reagents (e.g., EDC/HOBt) .

- Purification : Recrystallization or column chromatography using solvents like dichloromethane or ethyl acetate . Characterization employs NMR (¹H/¹³C), mass spectrometry , and HPLC to confirm identity and purity .

Q. Which functional groups in this compound are critical for its reported biological activity?

Key groups include:

- 3,5-Dimethoxybenzamido moiety : Enhances lipophilicity and potential enzyme inhibition via π-π stacking .

- Thiophene core : Facilitates electrophilic substitution reactions and influences electronic properties .

- Carboxamide group : Enables hydrogen bonding with target proteins (e.g., kinases) .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving intermediates .

- Catalysts : Triethylamine (TEA) for acid-base reactions, Pd catalysts for cross-coupling steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in electrophilic substitutions?

- Temperature : Lower temperatures (0–5°C) reduce side reactions during nitration or halogenation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack on the thiophene ring .

- Statistical modeling : Design of Experiments (DoE) can identify optimal parameter combinations (e.g., time, stoichiometry) .

Q. How can molecular docking studies elucidate its mechanism of action?

- Target selection : Prioritize enzymes like topoisomerases or tubulin, based on structural analogs .

- Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Validation : Compare docking poses with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate apoptosis induction via both caspase-3 activation and Annexin V staining .

- Dose-response curves : Ensure consistent molar concentrations and control for solvent effects (e.g., DMSO toxicity) .

Q. What strategies mitigate challenges in scaling up synthesis?

- Continuous-flow chemistry : Enhances reproducibility and safety for exothermic reactions .

- Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress in real time .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modifications : Replace methoxy groups with halogens or alkyl chains to probe steric/electronic effects .

- Bioisosteres : Substitute the thiophene ring with furan or pyrrole to assess heterocycle dependency .

Q. What integrated computational-experimental approaches predict photophysical or electronic properties?

- DFT calculations : Simulate HOMO-LUMO gaps to forecast redox behavior .

- Fluorescence quenching assays : Validate computational predictions of electron-deficient motifs .

Q. How can regioselectivity in multi-step syntheses be controlled?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during acylation .

- Directing groups : Install nitro or methoxy substituents to guide electrophilic attack .

Methodological Notes

- Data interpretation : Cross-reference NMR shifts with predicted spectra (e.g., ChemDraw) to confirm regiochemistry .

- Assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability .

- Synthetic troubleshooting : Use TLC or LC-MS to detect intermediates and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.